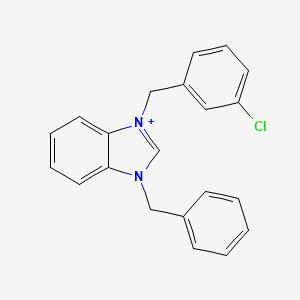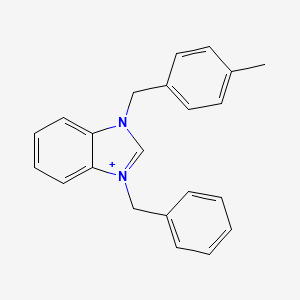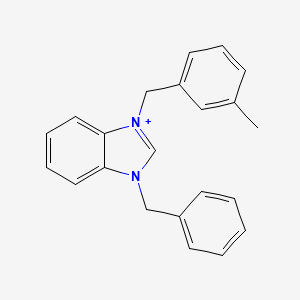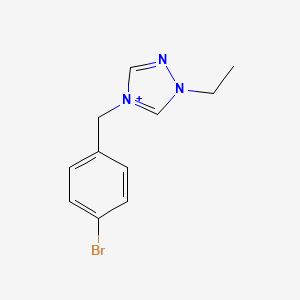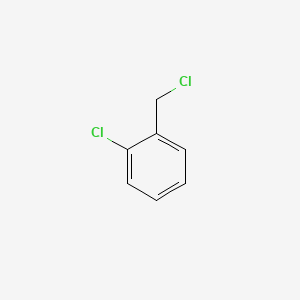
Acid Yellow 110
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 110, also known by its chemical name C.I. 10335, is an organic synthetic dye. It is classified as an acid dye due to its bright yellow color and its ability to exhibit good dyeing properties under acidic conditions. This compound is primarily used in the dye and pigment industry, where it is commonly employed to dye textiles, paper, leather, rubber, plastics, and other materials. This compound is known for its excellent light resistance and washing resistance .
Preparation Methods
The preparation of Acid Yellow 110 typically involves the use of aniline as a raw material. The synthesis process includes several steps such as nitration, reduction, and coupling reactions. The specific synthetic route can vary depending on the manufacturer and the desired properties of the final product .
One industrial method for preparing this compound involves the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: The nitroaniline is then reduced to form phenylenediamine.
Coupling: The phenylenediamine is coupled with a diazonium salt to form the final dye product.
Another method involves the reaction of tetrachlorophthalic anhydride with urea or ammonia to generate phthalimide, which is then reacted with para-phenylene diamine in the presence of a catalyst. The resulting compound is further reacted with a condensing agent or dehydrating agent to obtain the finished pigment .
Chemical Reactions Analysis
Acid Yellow 110 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties and stability.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: Substitution reactions can modify the dye’s structure, potentially altering its dyeing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Yellow 110 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, paper, leather, rubber, and plastics industries for dyeing purposes
Mechanism of Action
The mechanism of action of Acid Yellow 110 involves its binding to the fibers of the material being dyed. This binding results in the desired coloration. The dye molecules interact with the material’s surface through various forces, including hydrogen bonding, van der Waals forces, and ionic interactions .
Comparison with Similar Compounds
Acid Yellow 110 can be compared with other similar compounds such as Sunset Yellow (E110), which is also an azo dye. While both dyes are used for similar purposes, this compound is known for its superior light and washing resistance. Sunset Yellow, on the other hand, is more commonly used in the food industry due to its safety profile .
Similar compounds include:
Sunset Yellow (E110): Used in food, pharmaceuticals, and cosmetics.
Tartrazine (E102): Another azo dye used in food and pharmaceuticals.
Allura Red (E129): A red azo dye used in food and cosmetics
Properties
CAS No. |
12220-74-5 |
|---|---|
Molecular Formula |
C2H2O8Zn3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


